REACTION_CXSMILES
|
CO.[Br:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1.O.OS(O)(=O)=O.[I:17]Cl>C(Cl)Cl>[I:17][C:9]1[CH:10]=[C:4]([Br:3])[CH:5]=[CH:6][C:7]=1[NH2:8] |f:1.2|
|
Name
|
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
water 4-bromoaniline
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(N)C=C1.O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
255 mL
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The bath was then removed
|
Type
|
CUSTOM
|
Details
|
The volatiles were then removed by rotary evaporation, 200 mL of ice water
|
Type
|
ADDITION
|
Details
|
was added to the product along with 500 mL CH2Cl2
|
Type
|
EXTRACTION
|
Details
|
extracted (3×CH2Cl2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |